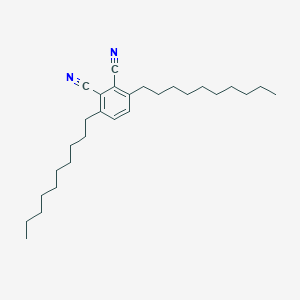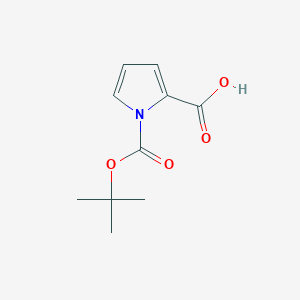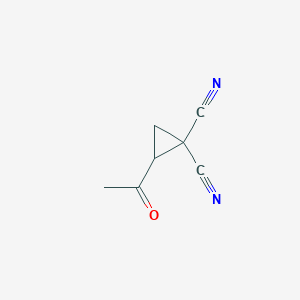
Tyrosine-4'-dimethylaminophenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosine-4'-dimethylaminophenylalanine (DMAP) is an amino acid derivative that has been extensively studied for its potential applications in scientific research. DMAP is commonly used as a catalyst in organic synthesis and has also been shown to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Tyrosine-4'-dimethylaminophenylalanine has a wide range of potential applications in scientific research. One of the most common uses of Tyrosine-4'-dimethylaminophenylalanine is as a catalyst in organic synthesis. Tyrosine-4'-dimethylaminophenylalanine has been shown to catalyze a variety of reactions, including acylation, alkylation, and esterification reactions. Tyrosine-4'-dimethylaminophenylalanine is also used as a reagent in the synthesis of peptides and other complex molecules.
Wirkmechanismus
The mechanism of action of Tyrosine-4'-dimethylaminophenylalanine in organic synthesis is not fully understood, but it is believed to involve the formation of a complex between Tyrosine-4'-dimethylaminophenylalanine and the substrate molecule. This complex then undergoes a series of reactions that lead to the desired product. In terms of its biochemical and physiological effects, Tyrosine-4'-dimethylaminophenylalanine is believed to act as a modulator of neurotransmitter release and to have anti-inflammatory properties.
Biochemische Und Physiologische Effekte
Tyrosine-4'-dimethylaminophenylalanine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that Tyrosine-4'-dimethylaminophenylalanine can modulate the release of neurotransmitters such as dopamine and serotonin. Tyrosine-4'-dimethylaminophenylalanine has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Tyrosine-4'-dimethylaminophenylalanine in lab experiments is its versatility as a catalyst. Tyrosine-4'-dimethylaminophenylalanine can be used in a wide range of reactions and has been shown to exhibit high selectivity and efficiency. However, Tyrosine-4'-dimethylaminophenylalanine can also be difficult to handle and can be toxic in high concentrations. Additionally, Tyrosine-4'-dimethylaminophenylalanine can be expensive and may not be readily available in some labs.
Zukünftige Richtungen
There are a number of potential future directions for Tyrosine-4'-dimethylaminophenylalanine research. One area of interest is the development of new synthetic methods that use Tyrosine-4'-dimethylaminophenylalanine as a catalyst. Another area of interest is the investigation of Tyrosine-4'-dimethylaminophenylalanine's potential as a therapeutic agent for neurological and inflammatory disorders. Additionally, there is interest in exploring the use of Tyrosine-4'-dimethylaminophenylalanine in the development of new materials with unique properties.
Conclusion:
In conclusion, tyrosine-4'-dimethylaminophenylalanine (Tyrosine-4'-dimethylaminophenylalanine) is a versatile amino acid derivative that has a wide range of potential applications in scientific research. Tyrosine-4'-dimethylaminophenylalanine has been extensively studied for its use as a catalyst in organic synthesis and has also been shown to exhibit a range of biochemical and physiological effects. While there are some limitations to its use, Tyrosine-4'-dimethylaminophenylalanine remains an important tool for researchers in a variety of fields.
Synthesemethoden
Tyrosine-4'-dimethylaminophenylalanine can be synthesized using a variety of methods, including the reaction of tyrosine with N,N-dimethylformamide dimethyl acetal and the reaction of tyrosine with dimethylamine. These methods typically involve the use of strong acids or bases and require careful control of reaction conditions to achieve high yields.
Eigenschaften
CAS-Nummer |
124985-59-7 |
|---|---|
Produktname |
Tyrosine-4'-dimethylaminophenylalanine |
Molekularformel |
C20H25N3O4 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[4-(dimethylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C20H25N3O4/c1-23(2)15-7-3-14(4-8-15)12-18(20(26)27)22-19(25)17(21)11-13-5-9-16(24)10-6-13/h3-10,17-18,24H,11-12,21H2,1-2H3,(H,22,25)(H,26,27)/t17-,18-/m0/s1 |
InChI-Schlüssel |
WNJJVNYQIJOXFR-ROUUACIJSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Andere CAS-Nummern |
124985-59-7 |
Synonyme |
Tyr-DM-Phe tyrosine-4'-dimethylaminophenylalanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Aminomethyl)phenyl]acetic Acid](/img/structure/B56386.png)







![Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-](/img/structure/B56403.png)



![[(3Ar,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B56409.png)
